1-Benzyloxy-2-butanol
Overview
Description
1-Benzyloxy-2-butanol is an organic compound with the molecular formula C11H16O2. It is a secondary alcohol with a benzyloxy group attached to the second carbon of a butanol chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-2-butanol can be synthesized through several methods. One common method involves the reaction of 1,2-epoxybutane with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-benzyloxy-2-butanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of this compound can yield 1-benzyloxybutane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products:
Oxidation: 1-Benzyloxy-2-butanone.
Reduction: 1-Benzyloxybutane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Benzyloxy-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for alcohols in multi-step synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyloxy-2-butanol involves its ability to act as a proton donor or acceptor in various chemical reactions. It can interact with different molecular targets, such as enzymes or receptors, to facilitate or inhibit specific biochemical pathways. The benzyloxy group can also influence the compound’s reactivity and stability in different environments.
Comparison with Similar Compounds
4-Benzyloxy-1-butanol: Similar structure but with the benzyloxy group attached to the fourth carbon.
2-Benzyloxyethanol: Shorter carbon chain with the benzyloxy group attached to the second carbon.
1-Benzyloxy-2-propanol: Similar structure but with a propanol chain instead of butanol.
Uniqueness: 1-Benzyloxy-2-butanol is unique due to its specific positioning of the benzyloxy group on the second carbon of the butanol chain. This positioning can influence its reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-phenylmethoxybutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933460 | |
Record name | 1-(Benzyloxy)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14869-00-2 | |
Record name | 1-(Benzyloxy)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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